molecular formula C10H12Cl2O2 B178223 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene CAS No. 1134-52-7

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene

Cat. No.: B178223
CAS No.: 1134-52-7
M. Wt: 235.1 g/mol
InChI Key: HBOBUTXJMIXYPE-UHFFFAOYSA-N
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Description

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, featuring two chloromethyl groups and two methoxy groups attached to the benzene ring

Preparation Methods

The synthesis of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene typically involves the chloromethylation of 4,5-dimethoxybenzene. One common method includes the reaction of 4,5-dimethoxybenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under controlled conditions to yield the desired product .

Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene involves its ability to undergo various chemical transformations. The chloromethyl groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. These reactions can modify the structure and function of target molecules, making the compound a valuable tool in chemical synthesis and biological studies .

Comparison with Similar Compounds

Similar compounds to 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene include:

The presence of both chloromethyl and methoxy groups in this compound provides a unique combination of reactivity and functionalization potential, distinguishing it from its analogs.

Properties

IUPAC Name

1,2-bis(chloromethyl)-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOBUTXJMIXYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCl)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449303
Record name 1,2-bis(chloromethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134-52-7
Record name 1,2-bis(chloromethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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